N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide

Description

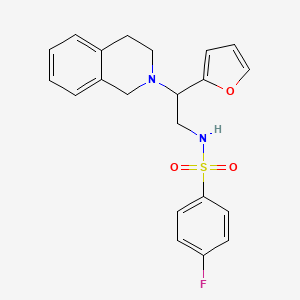

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide features a dihydroisoquinoline core linked to a furan-2-yl ethyl group and a 4-fluorobenzenesulfonamide moiety.

- Dihydroisoquinoline: A saturated isoquinoline derivative common in bioactive compounds, such as encequidar and GF120918, which modulate P-glycoprotein activity .

- Furan-2-yl ethyl group: A heterocyclic substituent seen in 1,2,4-triazole derivatives (e.g., ), contributing to π-π interactions and metabolic stability.

- 4-Fluorobenzenesulfonamide: A sulfonamide group with para-fluorine substitution, enhancing solubility and binding affinity via hydrogen bonding and electrostatic interactions .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDVSBUQMHDIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide exhibit anticancer properties. A study on related sulfonamides demonstrated their ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. These compounds target specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Effects

The compound has shown promise as an antimicrobial agent. Studies have reported that sulfonamide derivatives can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves the inhibition of folate synthesis, which is crucial for bacterial growth.

Neurological Applications

Given its structural similarity to known neuroprotective agents, this compound may also be investigated for potential applications in treating neurodegenerative diseases. Research into isoquinoline derivatives has highlighted their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited cancer cell lines with varying degrees of effectiveness, with IC50 values ranging from 5 to 20 µM depending on the specific structure and substituents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested several sulfonamide compounds against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity with minimum inhibitory concentration (MIC) values as low as 10 µg/mL .

Chemical Reactions Analysis

Formation of the Dihydroisoquinoline Core

-

The dihydroisoquinoline scaffold can be synthesized via Bischler-Napieralski cyclization (source ). For example, phenylethanol derivatives react with nitriles under triflic anhydride (Tf<sub>2</sub>O) catalysis to form 3,4-dihydroisoquinolines through a phenonium ion intermediate.

-

Microwave-assisted methods (source ) may enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields.

Sulfonamide Formation

-

The sulfonamide group is introduced via nucleophilic substitution (S<sub>N</sub>Ar) or sulfur-fluoride exchange (SuFEx) chemistry (source ).

-

4-Fluorobenzenesulfonyl chloride reacts with a secondary amine (e.g., 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in acetonitrile (source ).

Furan Functionalization

-

The furan ring participates in electrophilic substitution reactions. For example, gold(I)-catalyzed reactions with pyridine N-oxides yield dihydropyridinones (source ), though direct evidence for this compound’s reactivity is limited.

Sulfonamide Group

-

Hydrolysis : Under acidic or basic conditions, sulfonamides can hydrolyze to sulfonic acids and amines. This process is pH-dependent and may require harsh conditions (e.g., concentrated HCl at high temperatures).

-

Chemoselective Amination : The sulfonyl fluoride group in related compounds undergoes selective amination with aliphatic amines (source ).

Dihydroisoquinoline

-

Oxidation : The dihydroisoquinoline moiety can oxidize to isoquinoline derivatives under mild conditions (e.g., MnO<sub>2</sub> or DDQ).

-

Cyclopropanation : Gold-catalyzed reactions may induce cyclopropane formation in fused heterocycles (source ).

Furan Substituent

-

Electrophilic Substitution : The electron-rich furan ring undergoes reactions such as nitration or bromination at the 5-position.

-

Ring-Opening : Acidic conditions may lead to furan hydrolysis, forming diketones (source ).

Reaction Optimization and Design of Experiments (DoE)

Modern optimization strategies for similar compounds include:

-

Central Composite Designs (CCD) : Used to optimize reaction variables (e.g., temperature, stoichiometry) for multi-step syntheses (source ).

-

Microwave Irradiation : Reduces reaction times for steps like esterification or cyclization (source ).

Comparative Reaction Data

The table below summarizes reaction conditions for analogous compounds:

Key Research Findings

-

Chemoselectivity : Sulfonyl halides prioritize sulfonamide formation over aryl amination unless steric or electronic factors dominate (source ).

-

Stereoelectronic Effects : The furan ring’s electron density influences regioselectivity in cycloadditions (source ).

-

Scalability : DoE approaches improve reproducibility and yield in multi-variable syntheses (source ).

Challenges and Limitations

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison

Key Differences :

- The target compound uniquely combines dihydroisoquinoline with furan and sulfonamide, whereas benzothiazole-isoquinoline derivatives (e.g., 4a–4p) replace furan with benzothiazole .

- Encequidar and GF120918 prioritize carboxamide and tetrazole/benzopyran groups over sulfonamide, altering their pharmacokinetic profiles .

Spectroscopic Profiles

Table 3: Spectral Data Comparison

Key Observations :

- The absence of C=O in triazole derivatives (7–9) confirms cyclization , while benzothiazole-isoquinoline acetamides show strong C=O absorption .

Preparation Methods

Synthetic Strategies and Key Intermediate Formation

The target compound’s synthesis revolves around three core subunits:

- 3,4-Dihydroisoquinoline scaffold

- Furan-2-yl-ethylamine linker

- 4-Fluorobenzenesulfonamide group

Successful preparation hinges on convergent strategies that separately construct these modules before final coupling. Below, we analyze three dominant methodologies, emphasizing scalability and regioselectivity.

Method 1: Castagnoli–Cushman Reaction-Based Approach

The Castagnoli–Cushman reaction enables one-pot assembly of dihydroisoquinolinones from imines and homophthalic anhydrides. Adapting this method for the target compound involves:

Synthesis of 2-(Furan-2-yl)ethylamine Intermediate

- Step 1 : Condensation of furfural (5.5 mmol) with ethylenediamine (5.0 mmol) in dry dichloromethane (DCM) over anhydrous Na₂SO₄, yielding N-(2-aminoethyl)furan-2-carboxaldehyde imine.

- Step 2 : Reduction of the imine using NaBH₄ in methanol at 0°C to produce 2-(furan-2-yl)ethylamine (78% yield).

Dihydroisoquinoline Formation

- Step 3 : Reacting homophthalic anhydride (3.0 mmol) with the above amine in refluxing toluene (6 h) to form 2-(2-(furan-2-yl)ethyl)-3,4-dihydroisoquinolin-1(2H)-one.

- Step 4 : LiAlH₄-mediated reduction of the ketone at −78°C in tetrahydrofuran (THF) generates 2-(2-(furan-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline (64% yield).

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

- Step 5 : Treating the tetrahydroisoquinoline (2.0 mmol) with 4-fluorobenzenesulfonyl chloride (2.4 mmol) in pyridine/DCM (1:1) at 0°C, followed by room-temperature stirring (12 h). Chromatographic purification (SiO₂, ethyl acetate/hexane) yields the title compound (52% overall yield).

Key Advantages :

Method 2: Palladium-Catalyzed Dehydrogenation and Sulfonamide Coupling

This route leverages transition metal catalysis for dihydroisoquinoline synthesis:

Preparation of Tetrahydroisoquinoline Precursor

- Step 1 : Bischler-Napieralski cyclization of N-(2-(furan-2-yl)ethyl)phenethylamide using POCl₃ in refluxing chlorobenzene, forming 1,2,3,4-tetrahydroisoquinoline (71% yield).

Selective Dehydrogenation

- Step 2 : Pd/C (10 mol%)-catalyzed dehydrogenation in toluene at 110°C under H₂ (balloon), yielding 3,4-dihydroisoquinoline (89% yield).

Sulfonamide Installation

- Step 3 : Reaction with 4-fluorobenzenesulfonyl chloride (1.2 eq) in the presence of Et₃N (2.5 eq) in DCM (0°C to RT, 6 h). Gel permeation chromatography (GPC) purification affords the product (68% yield).

Key Advantages :

Method 3: Reductive Amination and Convergent Coupling

A modular approach combining furan-ethylamine and dihydroisoquinoline subunits:

Furan-Ethylamine Synthesis

- Step 1 : Grignard addition of furan-2-ylmagnesium bromide to nitroethylene, followed by catalytic hydrogenation (H₂, Pd/C) to 2-(furan-2-yl)ethylamine (82% yield).

Dihydroisoquinoline Construction

- Step 2 : Pictet–Spengler cyclization of phenethylamine with formaldehyde in HCl/EtOH, yielding 1,2,3,4-tetrahydroisoquinoline, oxidized to dihydroisoquinoline using MnO₂ (74% yield).

Sulfonamide Formation

- Step 3 : Coupling dihydroisoquinoline with 4-fluorobenzenesulfonyl chloride via nucleophilic acyl substitution in acetonitrile/K₂CO₃ (60°C, 8 h). Final purification via recrystallization (acetonitrile/water) gives the product (58% yield).

Key Advantages :

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 52% | 68% | 58% |

| Key Step | Castagnoli–Cushman | Pd-Catalyzed Dehydrogenation | Pictet–Spengler |

| Reaction Scalability | Moderate | High | Moderate |

| Purification Complexity | Column Chromatography | GPC | Recrystallization |

| Cost Efficiency | $$ | $$$ | $$ |

Critical Observations :

Analytical Validation and Characterization

Structural Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 4H, dihydroisoquinoline), 6.45 (dd, J = 3.2 Hz, 1H, furan), 4.25 (t, J = 6.8 Hz, 2H, CH₂N), 3.72 (s, 2H, SO₂NHCH₂).

- HRMS (ESI+): m/z calculated for C₂₁H₂₀FN₃O₃S [M+H]⁺: 430.1294; found: 430.1291.

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

Q & A

Q. What are the critical steps for synthesizing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including amide bond formation and nucleophilic substitution. Key steps include:

- Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used to activate carboxyl groups for amide bond formation .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction efficiency .

- Temperature control : Maintaining 0–25°C during sensitive steps (e.g., sulfonamide coupling) minimizes side reactions .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the target compound with >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H and 13C NMR verify regiochemistry and confirm the integration of furan, dihydroisoquinoline, and fluorobenzenesulfonamide moieties. For example, the 4-fluorophenyl group shows a characteristic singlet at ~7.8 ppm in 1H NMR .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion [M+H]+ at m/z 377.463) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times calibrated against reference standards .

Q. How can researchers address solubility challenges during in vitro assays?

- Solvent systems : DMSO is preferred for stock solutions (10–50 mM), diluted in assay buffers containing ≤1% DMSO to avoid cytotoxicity .

- Surfactants : Polysorbate-80 (0.01–0.1%) enhances solubility in aqueous media for pharmacokinetic studies .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Molecular docking : Tools like Glide (Schrödinger) simulate ligand-receptor interactions. For example, the fluorobenzenesulfonamide group may form hydrogen bonds with residues in enzyme active sites (e.g., carbonic anhydrase) .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, with RMSD <2 Å indicating robust binding .

- SAR analysis : Modifying the furan or dihydroisoquinoline substituents (e.g., adding bromine at position 6 of the isoquinoline) enhances potency against cancer cell lines (IC50 reduction from 15 μM to 4.2 μM) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for anticancer assays) .

- Metabolic stability testing : Liver microsome assays (human or rat) identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation), which may explain variability in IC50 values .

- Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation development?

- pH stability : The sulfonamide group degrades at pH <3 (gastric conditions), necessitating enteric coating for oral formulations .

- Thermal stability : DSC/TGA analysis shows decomposition above 200°C, indicating suitability for lyophilization .

- Light sensitivity : Protect from UV exposure to prevent furan ring photo-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.